(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine
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Overview
Description
(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:
Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine group can be synthesized through various methods, including the reaction of an appropriate aldehyde with ammonia or an amine under reducing conditions.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and subsequent amination reactions, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromophenyl)prop-2-EN-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Chlorophenyl)prop-2-EN-1-amine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(3-Fluorophenyl)prop-2-EN-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-(3-Bromophenyl)prop-2-EN-1-amine may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI Key |
WKJYNZMOMAKRRL-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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